molecular formula C20H35N3O6S2 B12422660 Biotin-PEG3-methyl ethanethioate

Biotin-PEG3-methyl ethanethioate

Cat. No.: B12422660
M. Wt: 477.6 g/mol
InChI Key: ILRFJMGXXLLAJU-LNLFQRSKSA-N
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Description

Biotin-PEG3-methyl ethanethioate is a biotinylated polyethylene glycol derivative used primarily for biotinylation processes. The biotin group in this compound serves as an affinity label towards proteins such as avidin and streptavidin, making it a valuable tool in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-methyl ethanethioate involves the conjugation of biotin with a polyethylene glycol (PEG) chain, followed by the attachment of a methyl ethanethioate group. The process typically includes the following steps:

    Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG3-amine, under mild conditions to form biotin-PEG3.

    Thioester Formation: The biotin-PEG3 is further reacted with methyl ethanethioate in the presence of a base like triethylamine to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

    Custom Synthesis: Tailored synthesis protocols to meet specific requirements.

    cGMP Manufacturing: Compliance with current Good Manufacturing Practices to ensure product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-methyl ethanethioate primarily undergoes:

    Substitution Reactions: The thioester group can participate in nucleophilic substitution reactions.

    Biotinylation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as amines or thiols can react with the thioester group.

    Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and PEG moieties.

Major Products

    Biotinylated Proteins: When used in biotinylation reactions, the major products are biotinylated proteins or other biomolecules.

Scientific Research Applications

Biotin-PEG3-methyl ethanethioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.

    Biology: Employed in biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the immobilization of biomolecules on surfaces for biosensor development.

Mechanism of Action

Biotin-PEG3-methyl ethanethioate exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various applications, such as:

    Protein Labeling: The biotin group labels proteins, enabling their detection and purification.

    Targeted Protein Degradation: In PROTACs, the this compound linker facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation.

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG2-methyl ethanethioate: Similar structure but with a shorter PEG chain.

    Biotin-PEG4-methyl ethanethioate: Similar structure but with a longer PEG chain.

    Biotin-PEG3-amine: Lacks the methyl ethanethioate group, used for different biotinylation applications.

Uniqueness

Biotin-PEG3-methyl ethanethioate is unique due to its specific PEG chain length and the presence of the methyl ethanethioate group, which provides distinct reactivity and solubility properties. This makes it particularly suitable for applications requiring precise biotinylation and linker functionality .

Properties

Molecular Formula

C20H35N3O6S2

Molecular Weight

477.6 g/mol

IUPAC Name

S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1

InChI Key

ILRFJMGXXLLAJU-LNLFQRSKSA-N

Isomeric SMILES

CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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